5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol
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Overview
Description
5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is an organic compound that belongs to the class of nitrobenzenes It features a nitro group attached to a phenyl ring, which is further connected to a dihydroisoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol typically involves the reaction of 2-nitrobenzaldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate, to form the corresponding oxime. This intermediate is then subjected to cyclization under acidic conditions to yield the desired dihydroisoxazole derivative.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants such as tin(II) chloride.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Oxidation: The dihydroisoxazole ring can be oxidized to form the corresponding isoxazole derivative.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Halogens (e.g., bromine) or alkyl halides in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 5-(2-Aminophenyl)-4,5-dihydroisoxazol-5-ol.
Substitution: Various substituted phenyl derivatives.
Oxidation: 5-(2-Nitrophenyl)isoxazole.
Scientific Research Applications
5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the nitro group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is primarily related to its ability to interact with biological molecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The dihydroisoxazole ring may also play a role in modulating the compound’s activity by interacting with specific molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-Nitrophenyl)-2-furoic acid: Another nitrobenzene derivative with a furoic acid moiety.
2-Nitrophenylmethanol: A simpler nitrobenzene derivative with a hydroxyl group.
N-(2-Nitrophenyl)acetamide: A nitrobenzene derivative with an acetamide group.
Uniqueness
5-(2-Nitrophenyl)-4,5-dihydroisoxazol-5-ol is unique due to the presence of the dihydroisoxazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N2O4 |
---|---|
Molecular Weight |
208.17 g/mol |
IUPAC Name |
5-(2-nitrophenyl)-4H-1,2-oxazol-5-ol |
InChI |
InChI=1S/C9H8N2O4/c12-9(5-6-10-15-9)7-3-1-2-4-8(7)11(13)14/h1-4,6,12H,5H2 |
InChI Key |
DPMQMENXERNGCY-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NOC1(C2=CC=CC=C2[N+](=O)[O-])O |
Origin of Product |
United States |
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